Physicochemical Profiling & Structural Significance
Physicochemical Profiling & Structural Significance
Title: Comprehensive Technical Guide: 3-(4-Chlorophenoxy)-2-butanone oxime (CAS 338978-47-5) – Synthesis, Characterization, and Application Profiling
Abstract: As the complexity of agrochemical and pharmaceutical active ingredients increases, the reliance on versatile, highly functionalized building blocks becomes paramount. 3-(4-Chlorophenoxy)-2-butanone oxime (CAS 338978-47-5) is a specialized aryloxy ketone oxime intermediate. This whitepaper provides a rigorous, field-proven analysis of its physicochemical properties, mechanistic synthesis, self-validating quality assurance protocols, and strategic applications in drug and agrochemical development [1].
The structural architecture of 3-(4-Chlorophenoxy)-2-butanone oxime combines a lipophilic p-chlorophenoxy ether linkage with a reactive oxime moiety. This dual-functionality allows it to act as both a hydrogen-bond donor/acceptor and a bioisostere for carbonyl groups in target binding sites.
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification | Mechanistic Implication |
| CAS Registry Number | 338978-47-5 | Unique identifier for regulatory and procurement tracking [1]. |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Defines the stoichiometric baseline for synthetic scaling. |
| Molecular Weight | 213.66 g/mol | Optimal low-molecular-weight fragment for lead optimization. |
| Hydrogen Bond Donors | 1 (-OH) | Facilitates targeted kinase/enzyme active site binding. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Enhances aqueous solubility and target interaction. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility for induced-fit binding. |
| Estimated LogP | ~2.5 - 3.0 | Ideal lipophilicity for membrane permeability in biological systems. |
Mechanistic Synthesis & Reaction Workflows
The synthesis of 3-(4-Chlorophenoxy)-2-butanone oxime is achieved via a robust two-step protocol. As an Application Scientist, it is critical to understand the causality behind the reagent selection to prevent side reactions (e.g., aldol condensation or Beckmann rearrangement).
Step 1: Williamson Etherification (Ketone Precursor Synthesis)
-
Objective: Synthesize 3-(4-Chlorophenoxy)-2-butanone from 4-chlorophenol and 3-chloro-2-butanone.
-
Causality & Reagent Choice: Potassium carbonate (K₂CO₃) is selected over stronger bases like NaOH. K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form the nucleophilic phenoxide without triggering the base-catalyzed aldol self-condensation of the highly reactive α-halo ketone. Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the phenoxide unsolvated, thereby dramatically accelerating the Sₙ2 displacement of the chloride.
-
Protocol:
-
Charge a reactor with 4-chlorophenol (1.0 eq) and anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) and stir at 40°C for 30 minutes to ensure complete phenoxide formation.
-
Introduce 3-chloro-2-butanone (1.1 eq) dropwise to control the exothermic Sₙ2 reaction.
-
Elevate temperature to 80°C and stir for 6 hours.
-
Quench with ice water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Step 2: Oximation
-
Objective: Convert the ketone intermediate to the target oxime.
-
Causality & Reagent Choice: Hydroxylamine hydrochloride (NH₂OH·HCl) is used in conjunction with Sodium Acetate (NaOAc). NaOAc acts as a crucial buffer. It liberates the free nucleophilic hydroxylamine while maintaining the reaction pH at approximately 4.5. This slightly acidic environment is the kinetic "sweet spot"—it protonates the carbonyl oxygen (increasing electrophilicity) without completely protonating the hydroxylamine nitrogen (which would kill its nucleophilicity).
-
Protocol:
-
Dissolve the crude 3-(4-Chlorophenoxy)-2-butanone (1.0 eq) in absolute ethanol.
-
In a separate vessel, dissolve NH₂OH·HCl (1.5 eq) and NaOAc (1.5 eq) in a minimum volume of distilled water.
-
Combine the solutions and reflux at 78°C for 4 hours.
-
Monitor via TLC until the ketone is consumed.
-
Concentrate the ethanol, partition between water and dichloromethane, extract, dry, and crystallize the final oxime.
-
Mechanistic workflow for the synthesis of 3-(4-Chlorophenoxy)-2-butanone oxime.
Analytical Characterization & Self-Validating QA
To ensure trustworthiness in scale-up, the Quality Assurance (QA) protocol must be a self-validating system. Relying on a single analytical method invites false positives (e.g., confusing an oxime with a tautomeric nitroso compound).
Self-Validating Protocol:
-
FT-IR Spectroscopy: The primary validation of transformation. The protocol requires the complete disappearance of the strong carbonyl stretching frequency (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3200–3300 cm⁻¹) coupled with a weak C=N stretch (~1650 cm⁻¹).
-
¹H-NMR (DMSO-d₆): Validates structural integrity. Look for the highly deshielded oxime -OH proton singlet (typically >10.5 ppm), the aromatic p-substituted AB quartet (6.8–7.4 ppm), and the distinct shift of the α-methyl protons due to the anisotropic effect of the C=N double bond.
-
HPLC-UV: Validates purity and quantifies the E/Z isomeric ratio. Oximes naturally form E and Z stereoisomers; HPLC profiling ensures batch-to-batch consistency of this ratio, which is critical if the compound is used for stereospecific downstream synthesis.
Self-validating analytical QA protocol for oxime batch release.
Strategic Applications in Drug & Agrochemical Development
The 3-(4-Chlorophenoxy)-2-butanone oxime scaffold is highly prized in both agricultural chemistry and pharmaceutical lead generation due to its structural relationship to known active moieties [2].
-
Agrochemical Intermediates: The aryloxy ketone backbone is the foundational pharmacophore for several classes of pesticides. While compounds like triadimefon utilize a triazole-substituted aryloxy ketone[2], the oxime derivative provides a unique vector for synthesizing novel sterol biosynthesis inhibitors. The oxime can be reduced to an amine to generate fungicidal morpholine analogs or undergo Beckmann rearrangement to form herbicidal amide precursors.
-
Pharmaceutical Building Blocks: In medicinal chemistry, oximes are excellent bioisosteres for carbonyls, offering improved metabolic stability against reductases while providing a strong hydrogen-bond donor for kinase hinge-region binding. The p-chlorophenoxy group fits perfectly into hydrophobic pockets, making this molecule an ideal starting fragment for developing targeted enzyme inhibitors.
Strategic application pathways for aryloxy ketone oxime scaffolds in R&D.
